Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol
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Description
Ergosta-7,24(28)-dien-3β-ol, also known as 24-Methylenelophenol or Gramisterol, is a metabolic intermediate of sterol biosynthesis in plants and fungi . It can be converted from 4α-Methylfecosterol by the enzyme HYD1 and converted to (Z)-24-ethylidenelophenol by 24-methylenesterol C-methyltransferase .
Synthesis Analysis
The ergosterol biosynthesis pathway has been metabolically reprogrammed to allow the accumulation of ergosta-5,7-dien-3β-ol instead of the natural end-product ergosterol . Overexpression of Hmg1p led to a significant accumulation of squalene, and induction of Erg1p/Erg11p expression raised the yield of both total sterols and ergosta-5,7-dien-3β-ol .Molecular Structure Analysis
The molecular formula of Ergosta-7,24(28)-dien-3-ol is C28H46O . It contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 … .Chemical Reactions Analysis
Under aerobic conditions, the incorporation of radioactivity into ergosterol was high. With a limited oxygen supply, the radioactivity was first accumulated in ergosta-7,24(28)-dien-3β-ol and ergosta-8,24(28)-dien-3β-ol, and then transferred to ergost-7-en-3β-ol, ergost-8-en-3β-ol and ergosta-7,22-dien-3β-ol with time .Physical And Chemical Properties Analysis
The molecular weight of Ergosta-7,24(28)-dien-3-ol is 454.7275 . The IUPAC Standard InChI is InChI=1S/C31H50O2/c1-19(2)20(3)9-10-21(4)25-13-14-27-24-11-12-26-22(5)29(33-23(6)32)16-18-31(26,8)28(24)15-17-30(25,27)7/h11,19,21-22,25-29H,3,9-10,12-18H2,1-2,4-8H3/t21-,22+,25-,26?,27+,28+,29+,30-,31+/m0/s1 .Scientific Research Applications
Anti-inflammatory Properties
- Compounds from Ganoderma lucidum and Ganoderma tsugae, including ergosterol derivatives, have shown significant anti-inflammatory effects. Ergosta derivatives were found to inhibit the release of chemical mediators from mast cells, neutrophils, and macrophages, suggesting potential for treating inflammation-related conditions (Ko, Hung, Wang, & Lin, 2008).
Antifungal and Cytotoxic Activity
- Ergosterol peroxides isolated from the fungus Lactarius hatsudake showed selective inhibitory activity against certain enzymes, indicating potential antifungal properties (Gao, Wang, Liu, Wei, Zhang, Draghici, & Konishi, 2007).
- Ergosterol derivatives from the fungus Paecilomyces sp. J300 exhibited moderate cytotoxicity against several tumor cells, suggesting their potential use in cancer research (Kwon, Zee, Cho, Choi, & Lee, 2002).
Role in Biological Processes
- Ergosterol derivatives are involved in the biosynthesis pathways of various organisms, influencing sterol composition and metabolic processes. For instance, studies on yeast have explored the role of these compounds in ergosterol biosynthesis and its implications for cellular function (Osumi, Taketani, Katsuki, Kuhara, & Matsumoto, 1978).
Potential Therapeutic Uses
- Ergosterol derivatives have been studied for their potential to inhibit nitric oxide production, suggesting their utility in treating conditions associated with excessive nitric oxide (Hong, Jang, Jang, & Yang, 2012).
- Certain ergosterol derivatives have shown promise in molecular docking studies against specific enzymes, indicating potential applications in drug discovery (Suleimen, Metwaly, Mostafa, Elkaeed, Liu, Basnet, Suleimen, Ishmuratova, Turdybekov, & Van Heсke, 2021).
properties
CAS RN |
221104-74-1 |
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Product Name |
Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol |
Molecular Formula |
C28H39D7O |
Molecular Weight |
405.72 |
Purity |
> 95% |
tag |
Ergostanol Impurities |
Origin of Product |
United States |
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